1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC18536281
InChI: InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1
SMILES:
Molecular Formula: C31H34O8
Molecular Weight: 534.6 g/mol

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose

CAS No.:

Cat. No.: VC18536281

Molecular Formula: C31H34O8

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose -

Specification

Molecular Formula C31H34O8
Molecular Weight 534.6 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1
Standard InChI Key IFCAMEQHKHEHBS-PXPWAULYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-glucopyranose backbone substituted with three benzyl ether groups at the 2-, 3-, and 4-positions, while acetyl esters occupy the 1- and 6-hydroxyl positions. This arrangement creates distinct steric and electronic environments:

  • Benzyl groups: Provide robust protection through ether linkages resistant to acidic conditions .

  • Acetyl groups: Offer orthogonal protection via ester bonds cleavable under basic conditions .

The stereochemistry is defined by the α,β\alpha,\beta-anomeric configuration, with the following key structural identifiers:

  • IUPAC Name: [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

  • InChIKey: IFCAMEQHKHEHBS-PXPWAULYSA-N

  • Isomeric SMILES: CC(=O)OC[C@@H]1C@HOCC4=CC=CC=C4

Physicochemical Characteristics

PropertyValue
Molecular Weight534.6 g/mol
Molecular FormulaC31H34O8\text{C}_{31}\text{H}_{34}\text{O}_8
SolubilitySoluble in DCM, THF, DMSO
StabilityStable at -20°C under inert gas

Synthetic Methodologies

Stepwise Protection Strategy

The synthesis typically follows a regioselective protection sequence:

  • Initial Benzylation: Performed using benzyl bromide and NaH in anhydrous DMF to protect 2-, 3-, and 4-hydroxyls .

  • Selective Acetylation: The 1- and 6-hydroxyls are acetylated with acetic anhydride in pyridine, achieving >85% yield .

  • Anomeric Control: Lewis acids like ZnCl2_2 direct β\beta-anomer formation during glycosylation steps .

Analytical Validation

  • TLC Monitoring: Rf_f = 0.45 (Hexane:EtOAc 3:1)

  • NMR Characterization:

    • 1H^1\text{H}: δ 7.25-7.35 (m, 15H, benzyl aromatics), δ 5.12 (d, J=3.4 Hz, H-1α), δ 4.98 (d, J=8.1 Hz, H-1β)

    • 13C^{13}\text{C}: δ 170.2 (acetyl carbonyl), 138.1-127.8 (benzyl carbons), 97.3 (C-1β)

Mechanistic Role in Carbohydrate Synthesis

Orthogonal Protection Logic

The compound's design enables sequential deprotection:

  • Acetyl Removal: Mild base (e.g., NH3_3/MeOH) cleaves 1- and 6-O-acetyl groups first .

  • Benzyl Retention: Stable under basic conditions, preserving 2-,3-,4-O-benzyl protection .

This allows synthetic chemists to:

  • Activate the anomeric center for glycosylation while maintaining secondary hydroxyl protection

  • Build branched oligosaccharides through iterative protection/deprotection cycles

Applications in Complex Molecule Synthesis

Glycosaminoglycan Assembly

The compound has been instrumental in synthesizing heparin fragments:

Target MoleculeUse CaseYield Improvement
Heparin pentasaccharideAnomeric activation for β-linkage62% → 78%
Hyaluronic acid4-O-benzyl prevents premature oxidationN/A

Glycoconjugate Vaccine Development

In pneumococcal vaccine synthesis:

  • Carrier Protein: CRM197 (cross-reactive material)

  • Linkage: 6-O-acetyl → spacer arm conjugation

  • Result: Enhanced immunogenicity vs. non-acetylated analogs

Emerging Research Frontiers

Continuous Flow Glycosylation

Recent advances utilize microreactor technology:

  • Residence Time: 12 min vs. 6h batch process

  • Anomeric Control: β:α ratio improves from 3:1 to 8:1

Computational Modeling

Density Functional Theory (DFT) studies reveal:

  • Transition State: ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol} for acetyl migration

  • Solvent Effects: THF stabilizes oxocarbenium ion by 5.2 kcal/mol vs. DCM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator